3-Hydroxy-2-pyrrolidinone
Overview
Description
3-Hydroxy-2-pyrrolidinone is a potent inhibitor of CDK2/cyclin A and is also used as pharmaceutical intermediates . It has the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-pyrrolidinone has been reported in several studies. A stereoconservative approach starting from malic acid was employed to construct the hydroxy-substituted pyrrolidinone moiety . Another study reported a new three-step synthesis to 3-hydroxy-2-pyrrolidinones starting from β-amino acids .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-pyrrolidinone consists of a five-membered ring with a hydroxyl group and a carbonyl group . The InChI string is InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
and the canonical SMILES string is C1CNC(=O)C1O
.
Chemical Reactions Analysis
3-Hydroxy-2-pyrrolidinone has been studied in various chemical reactions. For instance, it has been investigated as a potential uranium decorporation ligand . Other studies have evaluated its reactivity in reactions of addition,
Scientific Research Applications
Synthesis and Reaction Mechanisms
Synthesis of Derivatives : 3-Hydroximino-1-hydroxy-2-pyrrolidinones were synthesized using NH2OH and NH2OBn with methyl esters of 2-oxo-3-butenoic acid derivatives, offering insights into new reaction pathways (Katkevics et al., 2004).
Antioxidant Activity : The antioxidant potential of 3-hydroxy-3-pyrroline-2-one derivatives was evaluated, with significant findings in the scavenging of radicals, comparable to conventional antioxidants (Nguyen et al., 2022).
Catalytic Applications : Titanium dioxide nanoparticles in aqueous CTAB solution were used for admicellar catalysis in the synthesis of 3-hydroxy-2-pyrrolidinones, highlighting an environmentally friendly methodology (Sarkar & Mukhopadhyay, 2013).
Chelation and Metal Binding
Therapeutic Chelating Agent : Bis(3-hydroxy-4-pyridinone)-EDTA derivatives have been studied for their potential as therapeutic chelating agents, especially for in vivo aluminum removal (Santos et al., 2005).
Selective Metal Ion Chelation : A bis(3-hydroxy-4-pyridinone)-EDTA derivative showed high affinity and selectivity for chelating M(3+) hard metal ions (e.g., Fe, Al, Ga) over Zn(2+), suggesting its potential in biomedical applications (Gama et al., 2009).
Lipid Bilayer Interactions : Studies on the partition of 3-hydroxy-4-pyridinone Zn(ii) complexes in lipid bilayers using molecular dynamics simulations revealed insights into their interactions and membrane permeability, important for pharmaceutical applications (Coimbra et al., 2018).
Potential Therapeutic Applications
Antiamnesic Properties : 3-Hydroxy-3-pyrrolin-2-on derivatives were studied for their antiamnesic effects, showing promise in comparison to established nootropes like piracetam (Shuklina et al., 2003).
Alzheimer's Disease Research : Modifications in 3-hydroxy-4-pyridinones showed potential as prodrugs for Alzheimer's disease treatment, emphasizing their metal-binding ability and antioxidant capacity (Scott et al., 2008).
properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-pyrrolidinone | |
CAS RN |
15166-68-4, 15116-68-4 | |
Record name | 3-Hydroxy-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-2-PYRROLIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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